molecular formula C11H13N3O B1202311 Feprosidnine CAS No. 22293-47-6

Feprosidnine

Cat. No.: B1202311
CAS No.: 22293-47-6
M. Wt: 203.24 g/mol
InChI Key: HFLCEELTJROKMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. It is structurally related to another Russian drug called mesocarb. Unlike mesocarb, Feprosidnine was withdrawn earlier from production. It possesses its own antidepressant activity, making it useful in treating conditions such as apathic and asthenic depressions, fatigue, apathic syndrome, and narcolepsy .

Biochemical Analysis

Biochemical Properties

Feprosidnine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, contributing to its pharmacological effects. Notably, this compound exhibits reversible monoamine oxidase inhibition, which affects the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine . Additionally, it has cholinergic, adrenergic, opioid, and nitric oxide donating actions, which further influence its biochemical properties .

Cellular Effects

This compound impacts various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound’s cholinergic action affects acetylcholine receptors, while its adrenergic action influences adrenergic receptors . These interactions can alter neurotransmitter release and uptake, affecting overall cellular communication and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through multiple mechanisms. It binds to monoamine oxidase enzymes, inhibiting their activity and leading to increased levels of neurotransmitters . This compound also interacts with cholinergic and adrenergic receptors, modulating their activity and influencing neurotransmitter signaling. Additionally, its nitric oxide donating action can affect various cellular processes, including vasodilation and neurotransmission .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound’s pharmacological actions, such as monoamine oxidase inhibition and receptor modulation, can persist over extended periods, contributing to its therapeutic efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound exhibits antidepressant and stimulant effects without significant adverse effects . At higher doses, toxic effects such as increased heart rate, hypertension, and potential neurotoxicity may occur. These findings highlight the importance of dosage optimization for safe and effective use.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. Its reversible monoamine oxidase inhibition affects the metabolism of neurotransmitters, leading to altered levels of serotonin, dopamine, and norepinephrine . Additionally, this compound’s interactions with cholinergic and adrenergic receptors can influence metabolic flux and metabolite levels, further contributing to its pharmacological effects.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins, affecting its localization and accumulation. For example, this compound’s interaction with monoamine oxidase enzymes can influence its distribution within the brain and other tissues . Understanding these transport and distribution mechanisms is crucial for optimizing its therapeutic use.

Subcellular Localization

This compound’s subcellular localization plays a vital role in its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within cells. For instance, this compound’s interaction with monoamine oxidase enzymes occurs primarily in the mitochondria, where these enzymes are localized . This subcellular localization is essential for its pharmacological effects and therapeutic efficacy.

Chemical Reactions Analysis

Feprosidnine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, although detailed reaction conditions and products are not extensively documented.

    Reduction: The compound can undergo reduction reactions, particularly affecting its imine group.

    Substitution: this compound can participate in substitution reactions, especially involving its aromatic ring and imine group.

Common reagents used in these reactions include hydrochloric acid, sodium nitrite, and formaldehyde. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Feprosidnine has been studied for various scientific research applications:

Comparison with Similar Compounds

Feprosidnine is structurally related to mesocarb, another stimulant drug developed in Russia. this compound has unique antidepressant properties that distinguish it from mesocarb . Other similar compounds include:

    Linsidomine: Another sydnone imine with vasodilatory properties.

    Molsidomine: A sydnone imine used as a vasodilator in the treatment of angina pectoris.

    Amfetaminil: A stimulant with structural similarities to this compound.

This compound’s unique combination of stimulant and antidepressant activities makes it a compound of interest for further research and potential therapeutic applications.

Properties

IUPAC Name

3-(1-phenylpropan-2-yl)-1-oxa-3-azonia-2-azanidacyclopent-3-en-5-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-9(14-8-11(12)15-13-14)7-10-5-3-2-4-6-10/h2-6,8-9,12H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFLCEELTJROKMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)[N+]2=CC(=N)O[N-]2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3441-64-3 (mono-hydrochloride)
Record name Feprosidnine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022293476
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID801027235
Record name 3-(1-Methyl-2-phenylethyl)sydnone imine, monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801027235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22293-47-6
Record name 1,2,3-Oxadiazolium, 5-amino-3-(1-methyl-2-phenylethyl)-, inner salt
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22293-47-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Feprosidnine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022293476
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(1-Methyl-2-phenylethyl)sydnone imine, monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801027235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FEPROSIDNINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1G4W8NR1PT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Feprosidnine
Reactant of Route 2
Feprosidnine
Reactant of Route 3
Feprosidnine
Reactant of Route 4
Feprosidnine
Reactant of Route 5
Feprosidnine
Reactant of Route 6
Feprosidnine
Customer
Q & A

A: This research [] presents a more efficient and environmentally friendly method for synthesizing iminosydnones, a family of compounds to which feprosidnine belongs. While not directly investigating this compound's properties, this novel synthesis method could potentially lead to a more sustainable and cost-effective production of this API and related drugs in the future.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.